molecular formula C9H9N3O2S B8337542 Benzo[1,2,5]thiadiazole-4-carboxylic acid methoxy-methyl-amide

Benzo[1,2,5]thiadiazole-4-carboxylic acid methoxy-methyl-amide

Cat. No.: B8337542
M. Wt: 223.25 g/mol
InChI Key: UVGQCSMZLAJILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[1,2,5]thiadiazole-4-carboxylic acid methoxy-methyl-amide is a useful research compound. Its molecular formula is C9H9N3O2S and its molecular weight is 223.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

N-methoxy-N-methyl-2,1,3-benzothiadiazole-4-carboxamide

InChI

InChI=1S/C9H9N3O2S/c1-12(14-2)9(13)6-4-3-5-7-8(6)11-15-10-7/h3-5H,1-2H3

InChI Key

UVGQCSMZLAJILI-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC=CC2=NSN=C21)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of benzo[1,2,5]thiadiazole-4-carboxylic acid (Intermediate L1) (1.8 g, 9.99 mmol) (commercially available from Maybridge) in benzene (100 mL) was treated with oxalyl chloride (5.1 mL of a 2 M CH2Cl2 solution) and DMF (catalytic amount) at rt for 1 h. The solvent was removed under vacuum and re-suspended in benzene. The mixture was decanted into a flask and concentrated under vacuum. The acid chloride intermediate was dissolved in chloroform (10 mL) and added to a solution of N,O-dimethylhydroxylamine-HCl (1.47 g, 15 mmol) (commercially available from Aldrich) and triethylamine (4 mL, 30 mmol) in chloroform (90 mL) at 0° C. The mixture was stirred at rt for 2 h. The mixture was subjected to a standard aqueous work-up. All solvent was removed under vacuum and the residue was purified by chromatography on silica gel with 50% EtOAc:hexane to give benzo[1,2,5]thiadiazole-4-carboxylic acid methoxy-methyl-amide (Intermediate L2) 2 g (90% over two steps).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
N,O-dimethylhydroxylamine-HCl
Quantity
1.47 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Three

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